molecular formula C15H14N2O2 B14335841 5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione CAS No. 95680-76-5

5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B14335841
CAS No.: 95680-76-5
M. Wt: 254.28 g/mol
InChI Key: VKQQYLKPEMKLNI-UHFFFAOYSA-N
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Description

5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring and a phenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of cyclohexa-1,5-diene with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidazolidine ring to an imidazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidine ring.

    5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2-one: Similar structure but with a single oxygen atom in the imidazolidine ring.

Uniqueness

5-(Cyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a cyclohexadiene ring and a phenyl group attached to an imidazolidine-2,4-dione core. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

95680-76-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-cyclohexa-1,5-dien-1-yl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H14N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2,(H2,16,17,18,19)

InChI Key

VKQQYLKPEMKLNI-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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